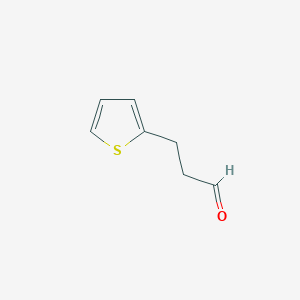
3-(Thiophen-2-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenepropanal is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring 2-Thiophenepropanal has the molecular formula C7H8OS and is characterized by the presence of a thiophene ring attached to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenepropanal can be achieved through several methods. One common approach involves the condensation of thiophene with propanal under acidic conditions. Another method includes the use of thiophene-2-carboxaldehyde as a starting material, which undergoes a Grignard reaction with an appropriate alkyl magnesium halide, followed by oxidation to yield 2-Thiophenepropanal .
Industrial Production Methods: Industrial production of 2-Thiophenepropanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thiophenepropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-propanoic acid.
Reduction: Reduction reactions can convert it into thiophene-2-propanol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
- Oxidation yields thiophene-2-propanoic acid.
- Reduction produces thiophene-2-propanol.
- Substitution reactions result in various halogenated or nitrated thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Thiophenepropanal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Thiophenepropanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
2-Thiophenepropanal can be compared with other thiophene derivatives:
Eigenschaften
CAS-Nummer |
26359-21-7 |
|---|---|
Molekularformel |
C7H8OS |
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 |
InChI-Schlüssel |
AZAXFLWCDPQVHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


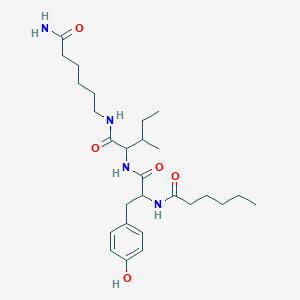
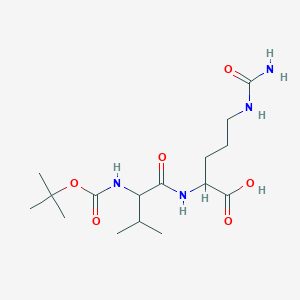
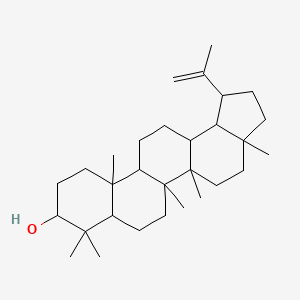
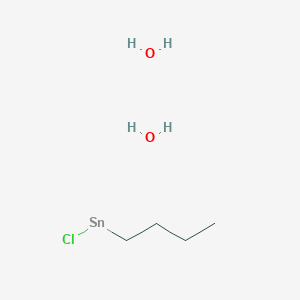
![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)
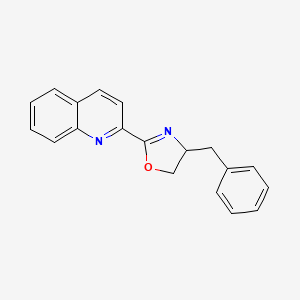
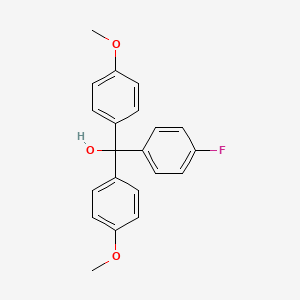
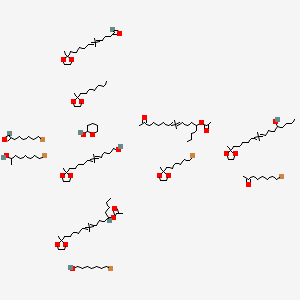

![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)
![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
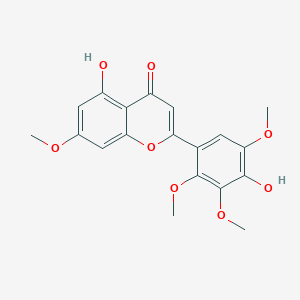
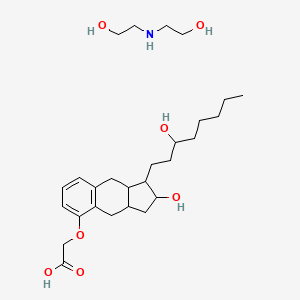
![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)
